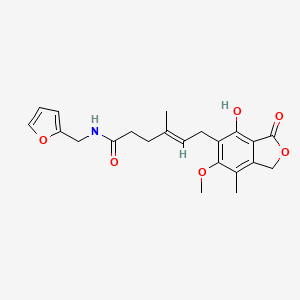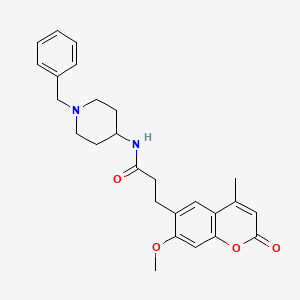![molecular formula C20H18N4O2S B12171694 N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12171694.png)
N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that features an indole moiety linked to a pyridazinone structure through an ethyl chain
Preparation Methods
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves the coupling of tryptamine derivatives with pyridazinone derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the pyridazinone and the amine group of the tryptamine . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like bromine or nitric acid
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes involving indole and pyridazinone derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets in the body. The indole moiety can interact with serotonin receptors, while the pyridazinone ring can inhibit certain enzymes involved in inflammatory pathways. These interactions lead to modulation of cellular signaling pathways, resulting in anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can be compared with other similar compounds such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety but is linked to a propanamide structure instead of a pyridazinone.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound has a similar indole structure but is linked to a methoxynaphthalene moiety. The uniqueness of this compound lies in its combination of indole, pyridazinone, and thiophene rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N4O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C20H18N4O2S/c25-19(21-10-12-23-11-9-15-4-1-2-5-17(15)23)14-24-20(26)8-7-16(22-24)18-6-3-13-27-18/h1-9,11,13H,10,12,14H2,(H,21,25) |
InChI Key |
JTEYPZRKTGZQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12171616.png)
![2-chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B12171621.png)

![2-Propanol, 1-[2-(1-methylethyl)phenoxy]-3-[(1,1,3,3-tetramethylbutyl)amino]-](/img/structure/B12171637.png)


![3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B12171653.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12171664.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12171675.png)
![Tert-butyl {2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}carbamate](/img/structure/B12171686.png)

